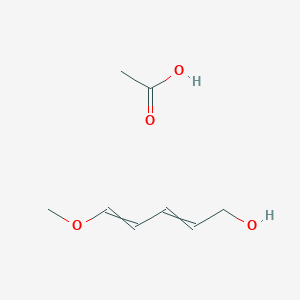
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is a complex organic compound characterized by the presence of a morpholine ring and multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL typically involves multi-step organic reactions. One common method involves the reaction of morpholine with a suitable precursor containing multiple ether linkages. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-enhanced synthesis and heterogeneous catalysis have been explored to improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the morpholine ring .
Applications De Recherche Scientifique
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholin-4-yl-acetic acid: A simpler compound with a morpholine ring and acetic acid moiety.
4-Morpholin-4-yl-2-(trifluoromethyl)aniline: Contains a morpholine ring and a trifluoromethyl group.
3-(Morpholin-4-yl)aniline: Features a morpholine ring attached to an aniline moiety.
Uniqueness
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is unique due to its extended ether linkages and the presence of a morpholine ring. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
92759-77-8 |
|---|---|
Formule moléculaire |
C20H41NO9 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-morpholin-4-ylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H41NO9/c22-4-8-25-10-12-27-14-16-29-18-20-30-19-17-28-15-13-26-11-9-24-7-3-21-1-5-23-6-2-21/h22H,1-20H2 |
Clé InChI |
PIPMYYJFBSBRTH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


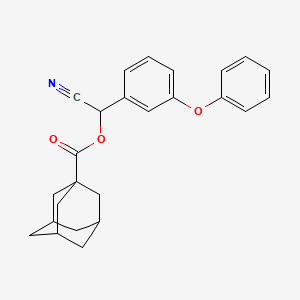
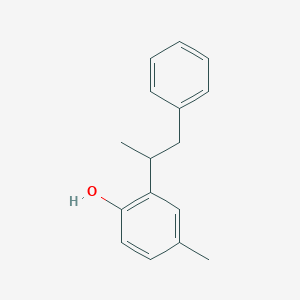


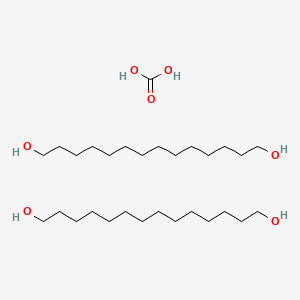
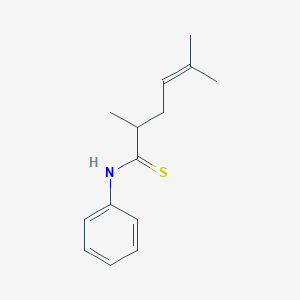
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
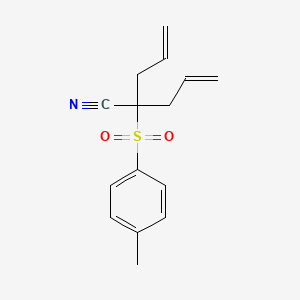


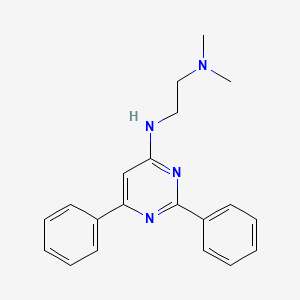
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)
